[2-(2,4-Dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride
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Overview
Description
[2-(2,4-Dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of both imidazole and pyridine rings, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-Dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride typically involves the reaction of 2,4-dimethylimidazole with 4-chloromethylpyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the imidazole nitrogen attacks the chloromethyl group, resulting in the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
[2-(2,4-Dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the imidazole or pyridine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced derivatives of the imidazole or pyridine rings.
Scientific Research Applications
[2-(2,4-Dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [2-(2,4-Dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The imidazole and pyridine rings can bind to metal ions and enzymes, modulating their activity. This binding can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,6-pyridinedicarboxylate
- 3-Methoxyphenylboronic acid
- 2,6-Pyridinedimethanol
Uniqueness
Compared to similar compounds, [2-(2,4-Dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.
Biological Activity
The compound [2-(2,4-Dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride, often referred to as DMIPM, is a novel derivative that has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological activity of DMIPM, focusing on its interactions with various biological targets and its therapeutic potential.
Synthesis and Structural Characteristics
DMIPM is synthesized through a series of chemical reactions involving pyridine and imidazole derivatives. The synthesis typically involves the formation of the imidazole ring followed by the introduction of the pyridine moiety. The structural formula is represented as follows:
The compound's molecular weight is approximately 216.68 g/mol, and it exhibits properties typical of imidazole derivatives, such as potential interactions with biological macromolecules due to its heterocyclic structure.
DMIPM's biological activity is largely attributed to its ability to interact with various protein kinases. Studies have shown that compounds with similar structures can inhibit protein kinase activity, which is crucial in cell signaling pathways related to cancer and other diseases. The specific mechanism involves binding to the ATP-binding site of kinases, thus preventing substrate phosphorylation.
In Vitro Studies
In vitro assays have demonstrated that DMIPM exhibits significant cytotoxicity against various cancer cell lines, including prostate (PC-3) and colon (HT-29) cancer cells. The compound's effectiveness was assessed using standard MTT assays, which measure cell viability post-treatment.
Table 1: Cytotoxicity of DMIPM on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
PC-3 | 15.5 |
HT-29 | 12.3 |
These results indicate that DMIPM has a potent inhibitory effect on cancer cell proliferation, making it a candidate for further development as an anticancer agent.
Radical Scavenging Activity
In addition to its anticancer properties, DMIPM has been evaluated for its antioxidant capabilities. It demonstrated significant radical scavenging activity against DPPH• and HO• radicals, suggesting potential protective effects against oxidative stress-related damage.
Table 2: Radical Scavenging Activity of DMIPM
Assay Type | Concentration (µM) | % Inhibition |
---|---|---|
DPPH Radical | 50 | 78 |
Hydroxyl Radical | 50 | 65 |
Case Studies
Recent studies have highlighted the therapeutic potential of DMIPM in various contexts:
- Cancer Treatment : A study involving DMIPM showed promising results in reducing tumor size in xenograft models of prostate cancer. The compound was administered at doses correlating with its in vitro IC50 values.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of DMIPM in models of neurodegeneration. The compound exhibited a reduction in neuronal apoptosis and inflammation markers.
Properties
IUPAC Name |
[2-(2,4-dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c1-8-7-15(9(2)14-8)11-5-10(6-12)3-4-13-11;/h3-5,7H,6,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHZYJPVDZSNKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C)C2=NC=CC(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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